molecular formula C27H23FN4O2 B6510955 N-benzyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide CAS No. 931737-47-2

N-benzyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide

Cat. No.: B6510955
CAS No.: 931737-47-2
M. Wt: 454.5 g/mol
InChI Key: SYAWRJKNMBGBQD-UHFFFAOYSA-N
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Description

N-benzyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a pyrazoloquinoline derivative characterized by a fused heterocyclic core (pyrazolo[4,3-c]quinoline), a fluorine atom at position 8, and a 3-methylbenzyl substituent at position 3. The acetamide side chain is N-benzylated, contributing to its structural complexity.

Properties

IUPAC Name

N-benzyl-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2/c1-18-6-5-9-20(12-18)15-31-16-23-26(22-13-21(28)10-11-24(22)31)30-32(27(23)34)17-25(33)29-14-19-7-3-2-4-8-19/h2-13,16H,14-15,17H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAWRJKNMBGBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NCC4=CC=CC=C4)C5=C2C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrazoloquinoline core with a benzyl substituent and a fluorine atom. Its molecular formula is C23H20FN3O2C_{23}H_{20}FN_3O_2 with a molecular weight of approximately 385.42 g/mol. The presence of the fluorine atom and the pyrazoloquinoline moiety suggests potential for diverse biological interactions.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazoloquinolines exhibit notable anticancer properties. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF712.50
NCI-H46042.30
Hep-23.25

In vitro studies indicate that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

2. Anti-inflammatory Activity

The pyrazoloquinoline derivatives have been evaluated for their anti-inflammatory properties as well. These compounds often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

A study reported that certain derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes with IC50 values ranging from 0.1 to 10 µM, suggesting that this compound may possess similar properties.

3. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

Enzyme Type of Inhibition IC50 (µM) Reference
Acetylcholinesterase (AChE)Noncompetitive0.23
Butyrylcholinesterase (BuChE)Competitive0.13

These findings indicate that this compound could be a promising candidate for treating neurodegenerative diseases like Alzheimer's.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Caspase Activation : Induces apoptosis in cancer cells.
  • COX Inhibition : Reduces inflammation by blocking prostaglandin synthesis.
  • Cholinesterase Inhibition : Enhances cholinergic transmission by preventing acetylcholine breakdown.

Case Studies

A notable case study involved the evaluation of a related pyrazoloquinoline derivative in a preclinical model of breast cancer. The study indicated significant tumor reduction and improved survival rates in treated groups compared to controls.

Comparison with Similar Compounds

Structural Analogs with Positional Isomerism

Key Example: 2-(5-Benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methylphenyl)acetamide ()

  • Structural Differences: Substituent Position: The benzyl group at position 5 is substituted with a 4-methylphenyl acetamide (vs. 3-methylphenyl in the target compound). Molecular Formula: C₂₆H₂₁FN₄O₂ (identical to the target compound). Mass: Average mass = 440.478 Da; Monoisotopic mass = 440.164854 Da .
  • Implications :
    • The 3-methylphenyl vs. 4-methylphenyl substitution may alter steric hindrance and electronic effects, impacting binding affinity or solubility. For instance, 3-methyl groups could enhance lipophilicity, improving membrane permeability in biological systems.

Heterocyclic Core Variations

Key Example :
N-benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide ()

  • Structural Differences: Core Structure: Pyrazolo[3,4-d]pyrimidin instead of pyrazolo[4,3-c]quinoline. Substituents: 4-Fluorophenyl at position 1 and an oxo group at position 3. Molecular Formula: C₂₁H₁₇FN₆O₂ (lighter than the target compound).
  • However, the 4-fluorophenyl group might enhance interactions with hydrophobic protein pockets .

Fluorescent and Electrochemical Properties

Pyrazoloquinolines are noted for applications in organic light-emitting diodes (OLEDs) and bioimaging. For example:

  • Pyrazoloquinoline-based OLEDs (Tao et al., 2001): Derivatives with electron-withdrawing groups (e.g., fluorine) exhibit enhanced electroluminescence due to stabilized excited states .
  • Bischromophore Compounds (Bian et al., 2008): Pyrazoline-naphthalimide hybrids show strong fluorescence, suggesting that the target compound’s pyrazoloquinoline core could similarly serve as a fluorophore .

Therapeutic Potential

  • Antitumor Activity: Pyrazoloquinolines with electron-deficient substituents (e.g., fluorine) demonstrate DNA intercalation and topoisomerase inhibition .
  • Anti-inflammatory Activity : Analogs with acetamide side chains (e.g., N-benzyl groups) may modulate COX-2 or cytokine pathways, as seen in structurally related heterocycles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Position) Molecular Formula Average Mass (Da) Key Applications
Target Compound Pyrazolo[4,3-c]quinoline 8-F, 5-(3-methylbenzyl), N-benzyl C₂₆H₂₁FN₄O₂ 440.478 Fluorescence, Therapy
2-(5-Benzyl-8-fluoro-3-oxo-...-N-(4-methylphenyl)acetamide Pyrazolo[4,3-c]quinoline 8-F, 5-benzyl, N-(4-methylphenyl) C₂₆H₂₁FN₄O₂ 440.478 Under investigation
N-benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide Pyrazolo[3,4-d]pyrimidin 1-(4-fluorophenyl), 4-oxo C₂₁H₁₇FN₆O₂ 404.394 Drug discovery

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